molecular formula C8H10BrClS B13159924 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene

3-(3-Bromo-2-methylpropyl)-2-chlorothiophene

Cat. No.: B13159924
M. Wt: 253.59 g/mol
InChI Key: QRPVAMGUUFXCOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene typically involves the bromination of 2-methylpropene followed by a substitution reaction with 2-chlorothiophene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylpropyl)-2-chlorothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR) under anhydrous conditions.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding hydrocarbons.

Scientific Research Applications

3-(3-Bromo-2-methylpropyl)-2-chlorothiophene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylpropyl)-2-chlorothiophene involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis. The sulfur atom in the thiophene ring can also engage in coordination with metal ions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylpropene
  • 2-Chlorothiophene
  • 3-Chloro-2-methylpropene

Uniqueness

3-(3-Bromo-2-methylpropyl)-2-chlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization possibilities, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

3-(3-bromo-2-methylpropyl)-2-chlorothiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-11-8(7)10/h2-3,6H,4-5H2,1H3

InChI Key

QRPVAMGUUFXCOF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(SC=C1)Cl)CBr

Origin of Product

United States

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